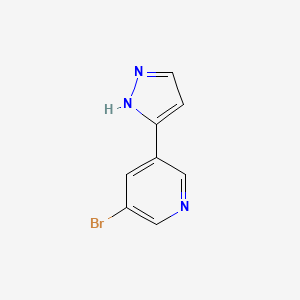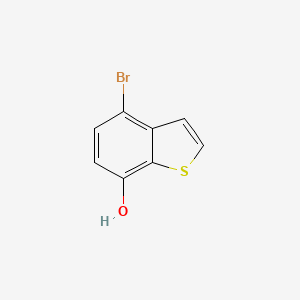
4-Bromo-1-benzothiophen-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-benzothiophen-7-ol is an organic compound with the molecular formula C8H5BrS. It is a brominated derivative of benzothiophene, a sulfur-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-1-benzothiophen-7-ol can be synthesized through several methods, including:
Direct Bromination: Bromination of 1-benzothiophen-7-ol using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).
Sandmeyer Reaction: Conversion of 1-benzothiophen-7-ol to its diazonium salt followed by substitution with bromine.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-benzothiophen-7-ol undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound to its corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of 4-bromo-1-benzothiophen-6-ol.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydroxyl substitution.
Major Products Formed:
Oxidation: 4-Bromo-1-benzothiophen-7-one
Reduction: 4-Bromo-1-benzothiophen-6-ol
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
4-Bromo-1-benzothiophen-7-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-1-benzothiophen-7-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-1-benzothiophene
4-Bromo-2-benzothiophene
4-Bromo-3-benzothiophene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C8H5BrOS |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
4-bromo-1-benzothiophen-7-ol |
InChI |
InChI=1S/C8H5BrOS/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,10H |
InChI Key |
FVRYPWBIBLCVCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


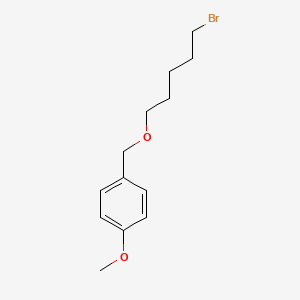
![[2-Hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propyl] octadec-9-enoate](/img/structure/B15356078.png)

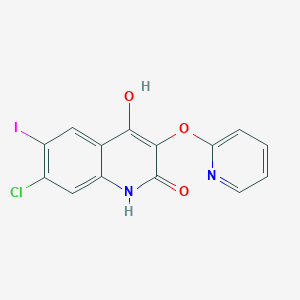
![4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B15356101.png)
![4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-dimethyl-2,5-Cyclohexadien-1-one](/img/structure/B15356103.png)
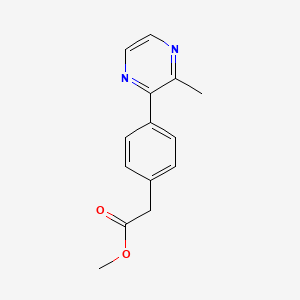
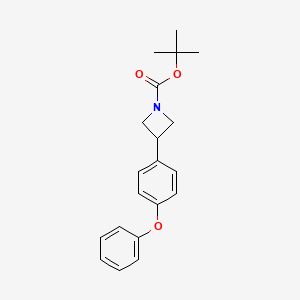
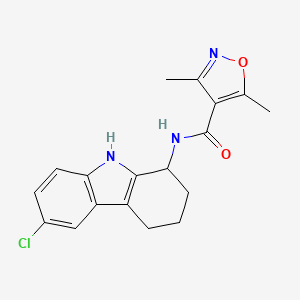
![Tert-butyl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B15356124.png)
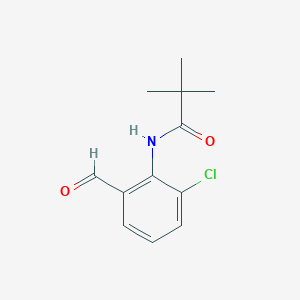
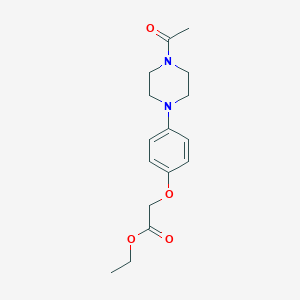
![2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine](/img/structure/B15356148.png)
